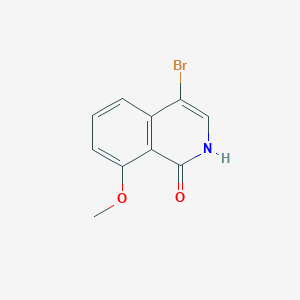

4-Bromo-8-methoxyisoquinolin-1-ol

Description

4-Bromo-8-methoxyisoquinolin-1-ol is a substituted isoquinoline derivative characterized by a bromine atom at the 4-position, a methoxy group at the 8-position, and a hydroxyl group at the 1-position. Isoquinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry.

Properties

IUPAC Name |

4-bromo-8-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-4-2-3-6-7(11)5-12-10(13)9(6)8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXSCMRCOGDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methoxyisoquinolin-1-ol typically involves the bromination of 8-methoxyisoquinolin-1-ol. One common method is the use of N-bromosuccinimide (NBS) in chloroform as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methoxyisoquinolin-1-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

Substituted Isoquinolines: Through substitution reactions.

Biaryl Compounds: Through coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

4-Bromo-8-methoxyisoquinolin-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxyisoquinolin-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Molecular Features

The following table summarizes critical parameters for 4-Bromo-8-methoxyisoquinolin-1-ol analogues based on available evidence:

Substituent Effects on Physicochemical Properties

Hydroxyl vs. Methoxy vs. Ketone Functional Groups

- Methoxy Group (OCH₃): The presence of methoxy groups (e.g., at position 6 or 1) introduces steric and electronic effects. For example, 4-Bromo-1-methoxyisoquinoline lacks a hydroxyl group, reducing its polarity and possibly altering reactivity in substitution reactions .

- Ketone (1-O): In 4-Bromo-3-methyl-2H-isoquinolin-1-one, the ketone group at position 1 may stabilize the ring system through resonance, affecting its stability and interaction with biological targets .

Bromine Position and Reactivity

All compared compounds share a bromine atom at the 4-position, which is a common site for nucleophilic aromatic substitution (SNAr). However, the electronic environment varies depending on adjacent substituents:

- In 4-Bromo-6-methoxyisoquinolin-1-ol, the electron-donating methoxy group at position 6 may deactivate the ring, slowing SNAr reactions compared to analogues without electron-donating groups .

- The absence of electron-donating groups in 4-Bromo-1-methoxyisoquinoline could make its bromine more reactive toward cross-coupling reactions .

Research Implications and Gaps

- Synthetic Utility: Brominated isoquinolines are valuable intermediates in drug discovery (e.g., for kinase inhibitors or antimicrobial agents). The hydroxyl group in 4-Bromo-6-methoxyisoquinolin-1-ol may facilitate derivatization via esterification or glycosylation .

- Unmet Needs: The absence of data on 8-methoxy-substituted derivatives underscores a research gap. Future studies could explore the impact of methoxy group placement on bioactivity or photophysical properties.

Biological Activity

4-Bromo-8-methoxyisoquinolin-1-ol is a chemical compound belonging to the isoquinoline family, characterized by its molecular formula . This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It is synthesized through bromination of 8-methoxyisoquinolin-1-ol, typically using N-bromosuccinimide (NBS) under reflux conditions, which allows for efficient production and high yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

This compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Growth

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate caspase pathways, which are crucial for the execution phase of apoptosis.

Table 2: Effects on Cancer Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. For instance, the compound may inhibit specific kinases or transcription factors that play roles in cancer progression and microbial resistance .

Drug Discovery

Given its promising biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new antimicrobial and anticancer agents. Its structural features allow for modifications that can enhance potency and selectivity against target pathogens or cancer cells.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis, enabling the creation of various derivatives with potentially enhanced biological activities. Research continues to explore its derivatives' pharmacological profiles to identify more effective therapeutic agents.

Table 3: Potential Derivatives of this compound

| Derivative Name | Anticipated Activity |

|---|---|

| Methylated Analog | Increased potency |

| Hydroxylated Derivative | Enhanced solubility |

| Halogenated Variant | Broader spectrum of activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.